molecular formula C9H11BrO3 B6231792 1-bromo-2,3,5-trimethoxybenzene CAS No. 23030-39-9

1-bromo-2,3,5-trimethoxybenzene

Cat. No.: B6231792
CAS No.: 23030-39-9
M. Wt: 247.1
InChI Key:
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Description

1-Bromo-2,3,5-trimethoxybenzene is an organic compound with the molecular formula C9H11BrO3. It is a derivative of benzene, where three hydrogen atoms are replaced by methoxy groups (-OCH3) and one hydrogen atom is replaced by a bromine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

1-Bromo-2,3,5-trimethoxybenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2,3,5-trimethoxybenzene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or a solvent like carbon tetrachloride (CCl4). The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Bromo-2,3,5-trimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2,3,5-trimethoxybenzene.

Scientific Research Applications

1-Bromo-2,3,5-trimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical compounds.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between brominated aromatic compounds and biological molecules.

    Medicine: Research into the potential medicinal properties of brominated compounds includes investigating their use as pharmaceuticals or as precursors to active pharmaceutical ingredients.

    Industry: In industrial applications, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

1-Bromo-2,3,5-trimethoxybenzene can be compared to other brominated methoxybenzenes, such as:

    1-Bromo-3,4,5-trimethoxybenzene: Similar in structure but with different positions of the methoxy groups, leading to variations in reactivity and applications.

    2-Bromo-1,3,5-trimethoxybenzene: Another isomer with distinct chemical properties due to the different arrangement of substituents on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for particular synthetic applications.

Properties

CAS No.

23030-39-9

Molecular Formula

C9H11BrO3

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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